DNA Intercalation Binding Affinity of Indolo[2,3-b]quinoxaline Monomers: Class Benchmark for the Pentyl Analog
The DNA binding constant for monomeric indolo[2,3-b]quinoxaline derivatives has been established at approximately 10^6 M^-1 using absorption and fluorescence spectroscopy, while dimeric derivatives achieve approximately 10^9 M^-1 [1]. The target compound, 9-methyl-6-pentyl-6H-indolo[2,3-b]quinoxaline, is a monomeric derivative. In the absence of direct measured binding data for this specific compound, the class-level monomer binding constant of ~10^6 M^-1 serves as the most appropriate baseline estimate, with the N6-pentyl substitution and 9-methyl group expected to modulate affinity relative to other alkylamino-substituted monomers. This differentiates the compound from dimeric constructs that exhibit ~1,000-fold higher affinity and from analogs with cationic or hydrogen-bonding side chains that can further enhance DNA interaction strength.
| Evidence Dimension | DNA binding constant (Ka) |
|---|---|
| Target Compound Data | ~10^6 M^-1 (estimated from monomeric indoloquinoxaline class data; direct measurement not identified in searched literature) [1] |
| Comparator Or Baseline | Dimeric indolo[2,3-b]quinoxaline derivatives: ~10^9 M^-1 [1] |
| Quantified Difference | ~1,000-fold lower affinity than dimeric analogs |
| Conditions | Spectroscopic determination (absorption, fluorescence, linear dichroism) using calf thymus DNA and poly(dAdT)2 |
Why This Matters
The ~10^6 M^-1 monomeric binding constant defines a moderate-affinity DNA intercalation profile appropriate for antiviral screening libraries, whereas dimeric candidates with ~10^9 M^-1 affinity may carry higher risk of host-DNA-mediated toxicity, making the monomeric scaffold a preferred starting point for antiviral optimization programs.
- [1] Wilhelmsson, M.; Kingi, N.; Bergman, J. Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. J. Med. Chem. 2008, 51 (24), 7744–7750. DOI: 10.1021/jm800787b. View Source
